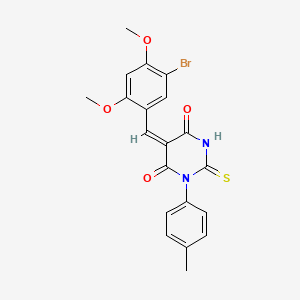![molecular formula C21H17BrN2O4 B4765339 N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide
Übersicht
Beschreibung
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, also known as BBDH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBDH is a hydrazide derivative of 2-hydroxybenzaldehyde and 5-bromosalicylaldehyde, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-oxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound may also inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-oxidant properties, reducing the production of ROS and pro-inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, there are also limitations associated with this compound. Its mechanism of action is not fully understood, and its effects on living organisms have not been extensively studied. In addition, this compound may have limited solubility in certain solvents, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide. One area of interest is the development of this compound-based metal complexes for catalysis and materials science applications. Another area of interest is the study of this compound's effects on living organisms, including its toxicity and pharmacokinetics. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been found to have potential applications in scientific research. One study showed that this compound has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Another study demonstrated that this compound has anti-cancer properties, inhibiting the growth of cancer cells in vitro. This compound has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c22-17-6-7-20(28-13-14-4-2-1-3-5-14)16(8-17)12-23-24-21(27)15-9-18(25)11-19(26)10-15/h1-12,25-26H,13H2,(H,24,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKBASROPDHPLO-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)

![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)

![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)

